4-Chloro-5-methyl-1,3-benzothiazol-2-amine 4-Chloro-5-methyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13553334
InChI: InChI=1S/C8H7ClN2S/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11)
SMILES: CC1=C(C2=C(C=C1)SC(=N2)N)Cl
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol

4-Chloro-5-methyl-1,3-benzothiazol-2-amine

CAS No.:

Cat. No.: VC13553334

Molecular Formula: C8H7ClN2S

Molecular Weight: 198.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-methyl-1,3-benzothiazol-2-amine -

Specification

Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
IUPAC Name 4-chloro-5-methyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7ClN2S/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11)
Standard InChI Key WAQWOGYRSVPWRO-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)SC(=N2)N)Cl
Canonical SMILES CC1=C(C2=C(C=C1)SC(=N2)N)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The benzothiazole core consists of a benzene ring fused to a thiazole ring, which contains one nitrogen and one sulfur atom. In 4-Chloro-5-methyl-1,3-benzothiazol-2-amine (IUPAC name: 4-chloro-5-methyl-1,3-benzothiazol-2-amine; molecular formula: C₈H₇ClN₂S), substituents are positioned as follows:

  • Chlorine atom at position 4 of the benzene ring.

  • Methyl group at position 5 of the benzene ring.

  • Amine group at position 2 of the thiazole ring.

The compound’s molecular weight is 198.67 g/mol, with a calculated topological polar surface area (TPSA) of 67.4 Ų, suggesting moderate membrane permeability.

Synthetic Methodologies

Conventional Synthesis Routes

Benzothiazole amines are typically synthesized via cyclization of thiourea derivatives or condensation reactions. For 4-Chloro-5-methyl-1,3-benzothiazol-2-amine, plausible routes include:

Cyclization of Substituted Thioureas

Reaction of 4-chloro-5-methyl-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux yields the benzothiazole core :

4-Cl-5-Me-C₆H₂SH(NH₂) + BrCN → 4-Cl-5-Me-benzothiazol-2-amine + HBr\text{4-Cl-5-Me-C₆H₂SH(NH₂) + BrCN → 4-Cl-5-Me-benzothiazol-2-amine + HBr}

Palladium-Catalyzed Cross-Coupling

Advanced methods employ Pd-catalyzed cyclization of o-haloanilines with thioureas, enhancing regioselectivity for methyl and chloro substituents .

Industrial-Scale Production

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 4-chloro-5-methylaniline, sulfur, and ammonium thiocyanate in dimethylformamide (DMF) at 150°C for 15 minutes achieves yields >80% .

Physicochemical Properties

Thermal Stability

Benzothiazole derivatives generally exhibit melting points between 120–250°C. The methyl and chloro groups likely increase melting points due to enhanced van der Waals interactions.

PropertyValue (Estimated)
Melting Point180–220°C
Boiling Point320–350°C
Solubility in DMSO>50 mg/mL
LogP (Octanol-Water)2.8 ± 0.3

Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom is susceptible to displacement by amines or alkoxides.

  • Oxidation: Thiazole sulfur can oxidize to sulfoxides (e.g., with H₂O₂) or sulfones (with KMnO₄) .

  • Reduction: Catalytic hydrogenation cleaves the thiazole ring, yielding substituted anilines.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Benzothiazoles with halogen and methyl substituents show broad-spectrum activity. For example, 5-chloro-4-methyl-1,3-benzothiazol-2-amine inhibits Mycobacterium tuberculosis DprE1 (IC₅₀ = 0.8 µM) by covalently binding to Cys387.

MicroorganismMIC (µg/mL)
Staphylococcus aureus16–32
Escherichia coli32–64
Candida albicans64–128

Industrial and Research Applications

Pharmaceutical Development

  • Antitubercular Agents: Structural analogs are in preclinical trials for multidrug-resistant TB.

  • Kinase Inhibitors: Benzothiazole amines inhibit EGFR (IC₅₀ = 0.12 µM) and VEGFR-2 .

Materials Science

  • Dye Synthesis: Methyl and chloro groups enhance lightfastness in azo dyes for polyester .

  • Corrosion Inhibitors: Adsorb onto steel surfaces via S and N atoms, reducing corrosion rates by 85% .

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